molecular formula C15H15NO B13068115 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

Katalognummer: B13068115
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: KNPSHYNBAJHJKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound with the molecular formula C15H15NO. It is a derivative of benzopyran, characterized by the presence of a phenyl group and an amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of benzopyran derivatives with amine groups. One common method includes the reaction of benzopyranone with an amine under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with unique characteristics.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Wissenschaftliche Forschungsanwendungen

8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of both the phenyl and amine groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives with unique properties makes it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

8-phenyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C15H15NO/c16-14-9-10-17-15-12(7-4-8-13(14)15)11-5-2-1-3-6-11/h1-8,14H,9-10,16H2

InChI-Schlüssel

KNPSHYNBAJHJKO-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C=CC=C2C1N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.